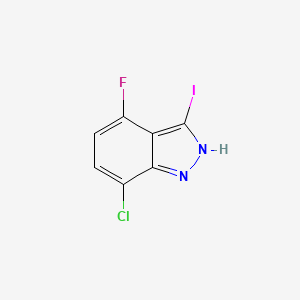

7-Chloro-4-fluoro-3-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIN2/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHODPGTVJUGODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2C(=C1)Cl)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Chloro-4-fluoro-3-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazoles . Industrial production methods often involve optimized reaction conditions to achieve high yields and minimal byproducts.

Chemical Reactions Analysis

7-Chloro-4-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-4-fluoro-3-iodo-1H-indazole has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity:

Recent studies have shown that this compound exhibits significant antitumor properties. For instance, in vitro experiments demonstrated that it can induce apoptosis in cancer cell lines such as K562. This effect is mediated through the modulation of key proteins involved in the apoptosis pathway, including Bcl-2 and Bax .

Anti-inflammatory Properties:

The compound acts as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory responses. By inhibiting HNE, it may help mitigate conditions associated with chronic inflammation .

Biological Research

The biological activity of 7-chloro-4-fluoro-3-iodo-1H-indazole extends beyond anticancer and anti-inflammatory effects:

Enzyme Inhibition:

This indazole derivative has shown potential in modulating cytochrome P450 enzymes, which play a crucial role in drug metabolism. Preliminary studies indicate that it may inhibit certain CYP enzymes, thereby affecting the pharmacokinetics of co-administered drugs .

Antimicrobial Activity:

There is emerging evidence suggesting that this compound may possess antimicrobial properties, making it a subject of interest for developing new antibiotics or antifungal agents.

Material Science

In addition to its medicinal applications, 7-chloro-4-fluoro-3-iodo-1H-indazole is being explored for use in material science:

Synthesis of Heterocyclic Compounds:

Due to its unique structure, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as nucleophilic substitutions and coupling reactions makes it valuable in synthetic chemistry.

Case Study 1: Antitumor Activity

A study published in 2023 investigated the effects of 7-chloro-4-fluoro-3-iodo-1H-indazole on K562 cells. The results indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls. The study highlighted the potential mechanism involving the downregulation of Bcl-2 and upregulation of Bax, suggesting a promising avenue for cancer therapy.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2024) focused on the interaction between 7-chloro-4-fluoro-3-iodo-1H-indazole and cytochrome P450 enzymes. The findings revealed that this compound selectively inhibited CYP1A2, which could significantly impact the metabolism of drugs processed by this enzyme, indicating potential drug-drug interactions.

Mechanism of Action

The mechanism of action of 7-Chloro-4-fluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The 3-iodo substituent in the target compound increases molar mass and polarizability compared to non-iodinated analogs like 7-chloro-4-fluoro-1H-indazole. Iodine’s large atomic radius may sterically hinder interactions in biological systems but could improve crystallographic resolution .

- Stability : 4-Fluoro-3-iodo-1H-indazole requires storage under inert gas , suggesting the target compound may share similar sensitivity to moisture/oxygen.

- Synthetic Complexity : Introducing three halogens (Cl, F, I) likely demands sequential functionalization steps, contrasting with simpler derivatives synthesized via Suzuki coupling (e.g., 3-phenyl-1H-indazole-7-carboxylic acid hydrochloride ).

Research Findings and Data Analysis

- Crystallographic Utility : The iodine atom in 7-chloro-4-fluoro-3-iodo-1H-indazole could facilitate phase determination in X-ray crystallography, leveraging SHELX software’s robustness in handling heavy atoms .

- Thermodynamic Stability : Halogen electronegativity (F > Cl > I) suggests the 4-fluoro group may stabilize the indazole core via electron withdrawal, while iodine’s polarizability enhances intermolecular interactions.

Biological Activity

7-Chloro-4-fluoro-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique combination of halogen substituents. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

The molecular formula of 7-Chloro-4-fluoro-3-iodo-1H-indazole is CHClF I N, with a molecular weight of approximately 296.47 g/mol. The presence of chlorine, fluorine, and iodine atoms contributes to its reactivity and biological properties. The electron-withdrawing effects of these halogens enhance its interaction with biological targets, making it a valuable compound for various applications.

The biological activity of 7-Chloro-4-fluoro-3-iodo-1H-indazole is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), which is involved in several signaling pathways related to cancer and inflammation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that 7-Chloro-4-fluoro-3-iodo-1H-indazole exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, a study utilizing MTT assays showed that this compound can significantly inhibit the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 7-Chloro-4-fluoro-3-iodo-1H-indazole has been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 7-Chloro-4-fluoro-3-iodo-1H-indazole, it is essential to compare it with other indazole derivatives. Below is a comparison table highlighting key features:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 7-Chloro-4-fluoro-3-iodo-1H-indazole | Cl, F, I substituents on indazole ring | Anticancer, Antimicrobial, Anti-inflammatory |

| 7-Fluoro-3-iodo-1H-indazole | Lacks chlorine atom | Moderate anticancer activity |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole | More complex structure with additional functional groups | Enhanced anticancer activity |

Case Studies

Several case studies have illustrated the therapeutic potential of 7-Chloro-4-fluoro-3-iodo-1H-indazole:

- Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that 7-Chloro-4-fluoro-3-iodo-1H-indazole exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-Chloro-4-fluoro-3-iodo-1H-indazole, and how do halogen positions influence reaction design?

- Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization. Starting precursors like halogenated anilines (e.g., 4-fluoroaniline or 3-iodoaniline) undergo cyclocondensation with hydrazine derivatives under acidic conditions to form the indazole core . Sequential halogenation (chloro, fluoro, iodo) is critical; iodine can be introduced via electrophilic substitution using N-iodosuccinimide (NIS), while fluorine may require Balz-Schiemann or halogen-exchange reactions. The order of substitution impacts regioselectivity—bulky iodine at position 3 is often introduced early to avoid steric hindrance .

Q. Which analytical techniques are essential for characterizing halogenated indazoles, and how are they prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substitution patterns and confirm regiochemistry. NMR helps track halogen-induced deshielding effects .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress. Reverse-phase columns with UV detection are standard .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, especially for polyhalogenated derivatives .

Q. How do halogen substituents influence the compound’s solubility and stability under varying pH/temperature?

- Methodological Answer : Chloro and fluoro groups reduce solubility in polar solvents due to increased hydrophobicity, while iodine enhances polarizability. Stability studies should include:

- pH-dependent degradation : Test in buffers (pH 1–13) at 25–60°C, monitored via HPLC. Halogens may stabilize the ring under acidic conditions but promote hydrolysis in strong bases .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds. Iodine’s lability may lower thermal stability compared to fluoro/chloro analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-halogenated indazoles be addressed during synthesis?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., -NH) to position halogens selectively. For example, a fluorine at position 4 can be introduced via directed fluorination after temporary protection of the indazole NH .

- Cross-coupling reactions : Suzuki-Miyaura coupling with iodine as a leaving group at position 3 enables late-stage functionalization. Optimize catalysts (e.g., Pd(PPh)) and ligands to suppress dehalogenation .

Q. What computational strategies predict the reactivity of polyhalogenated indazoles in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Iodine’s high polarizability increases susceptibility to nucleophilic attack .

- Molecular docking : Screen against kinase targets (e.g., EGFR, JAK2) to prioritize halogen interactions with hydrophobic pockets. Fluorine’s electronegativity may enhance hydrogen bonding .

Q. How should researchers resolve contradictions in reported bioactivity data for halogenated indazoles?

- Methodological Answer :

- Comparative assay standardization : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT assays). Control for batch-to-batch compound purity via HPLC .

- Metabolic stability profiling : Use liver microsomes to assess if discrepancies arise from differential metabolism. Chlorine may reduce CYP450-mediated degradation compared to fluoro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.